
2-Hydrazinylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylpropane-1-thiol: is an organic compound with the molecular formula C3H10N2S . It contains a thiol group (-SH) and a hydrazine group (-NH-NH2), making it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylpropane-1-thiol typically involves the reaction of hydrazine with a suitable thiol precursor. One common method is the reaction of 2-chloropropane-1-thiol with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
2-chloropropane-1-thiol+hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazinylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Amines (R-NH2)
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Aplicaciones Científicas De Investigación
Chemistry: 2-Hydrazinylpropane-1-thiol is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can act as a ligand in coordination chemistry.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and as a corrosion inhibitor .
Mecanismo De Acción
The mechanism of action of 2-Hydrazinylpropane-1-thiol involves its interaction with thiol-containing enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The hydrazine group can participate in redox reactions, further influencing the activity of target molecules .
Comparación Con Compuestos Similares
Ethanethiol (C2H5SH): A simple thiol with a similar structure but lacks the hydrazine group.
Hydrazine (N2H4): Contains the hydrazine group but lacks the thiol group.
Cysteine (C3H7NO2S): An amino acid with both thiol and amino groups, similar to 2-Hydrazinylpropane-1-thiol.
Uniqueness: this compound is unique due to the presence of both thiol and hydrazine groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C3H10N2S |
|---|---|
Peso molecular |
106.19 g/mol |
Nombre IUPAC |
2-hydrazinylpropane-1-thiol |
InChI |
InChI=1S/C3H10N2S/c1-3(2-6)5-4/h3,5-6H,2,4H2,1H3 |
Clave InChI |
AXCHRGRIFJMMPF-UHFFFAOYSA-N |
SMILES canónico |
CC(CS)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


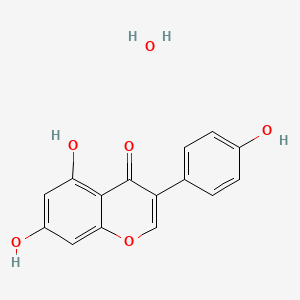
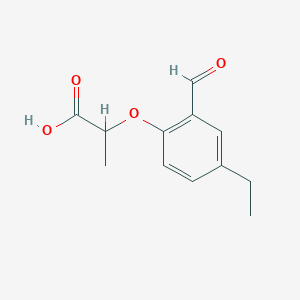
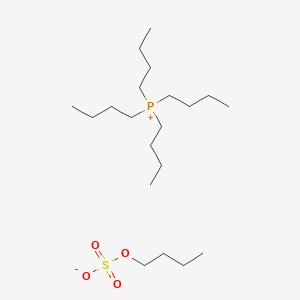
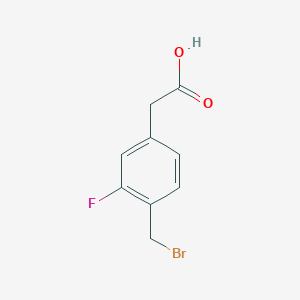
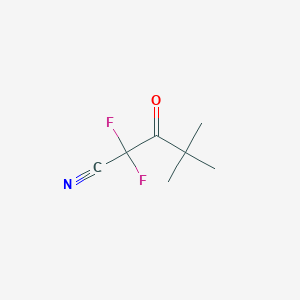


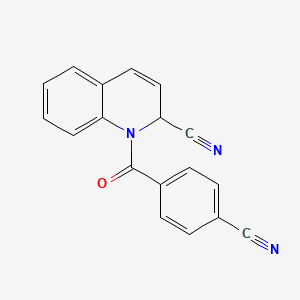


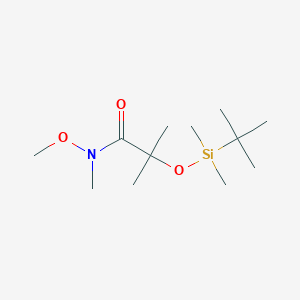
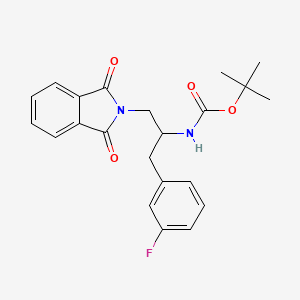
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)

